1,1-Dimethoxycyclohexane
Overview
Description
1,1-Dimethoxycyclohexane, also known as cyclohexanone dimethyl ketal, is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexanone where the carbonyl group is replaced by two methoxy groups. This compound is often used as a protecting group for ketones in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
1,1-Dimethoxycyclohexane can be synthesized through the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal . The general reaction is as follows:
Cyclohexanone+2MethanolAcid Catalystthis compound+Water
Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1-Dimethoxycyclohexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid, this compound can be hydrolyzed back to cyclohexanone and methanol.
Substitution: It can react with various nucleophiles to form substituted cyclohexane derivatives.
Common reagents and conditions used in these reactions include acids for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
1,1-Dimethoxycyclohexane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for ketones, allowing for selective reactions on other functional groups.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1-dimethoxycyclohexane exerts its effects primarily involves its role as a protecting group. The methoxy groups stabilize the carbonyl carbon, preventing it from reacting with other reagents. Under acidic conditions, the methoxy groups can be removed, regenerating the original ketone .
Comparison with Similar Compounds
1,1-Dimethoxycyclohexane is similar to other ketal compounds such as:
- Cyclohexanone dimethyl acetal
- Cyclohexanone diethyl ketal
- Cyclohexanone dimethyl ketal
Compared to these compounds, this compound is unique in its specific use as a protecting group for cyclohexanone, offering stability and ease of removal under acidic conditions .
Properties
IUPAC Name |
1,1-dimethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJMQVLTXAGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239373 | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-40-4 | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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